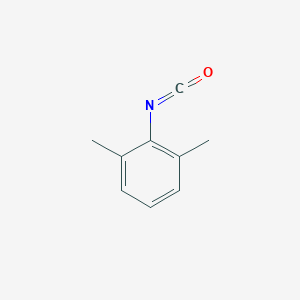

2,6-Dimethylphenyl isocyanate

Descripción general

Descripción

2,6-Dimethylphenyl isocyanate is an organic compound with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol This compound is a colorless to pale yellow liquid with a pungent odor and is soluble in organic solvents . It is primarily used in the synthesis of various chemical intermediates and has applications in different fields of scientific research .

Métodos De Preparación

2,6-Dimethylphenyl isocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dimethylaniline with phosgene. The reaction is typically carried out in a solvent such as dichloromethane at low temperatures (0-5°C) to control the exothermic nature of the reaction . The resulting product is then purified through distillation under reduced pressure to obtain high-purity this compound .

In industrial production, the process is scaled up, and the reaction conditions are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .

Análisis De Reacciones Químicas

2,6-Dimethylphenyl isocyanate is a highly reactive compound that undergoes various chemical reactions. Some of the common types of reactions it undergoes include:

Addition Reactions: It reacts with nucleophiles such as water, alcohols, and amines to form carbamates, ureas, and other derivatives.

Substitution Reactions: It can undergo substitution reactions with different nucleophiles, leading to the formation of substituted isocyanates.

Polymerization: It can participate in polymerization reactions to form polyurethanes and other polymeric materials.

Common reagents used in these reactions include water, alcohols, amines, and catalysts such as tertiary amines . The major products formed from these reactions are carbamates, ureas, and polyurethanes .

Aplicaciones Científicas De Investigación

Scientific Research Applications

DMPI has a wide range of applications across various scientific disciplines:

Chemical Synthesis

- Derivatized β-Cyclodextrins: DMPI is utilized in synthesizing derivatized β-cyclodextrins, which serve as chiral stationary phases in normal-phase liquid chromatography. This application is crucial for separating enantiomers in analytical chemistry .

Bioconjugation

- DMPI facilitates the modification of biomolecules, enabling the development of bioconjugates for various biological studies. This includes protein labeling and drug delivery systems .

Polymer Production

- The compound is a precursor in producing polyurethanes and other polymeric materials, widely used in coatings, adhesives, and foams .

Biological Studies

- DMPI's ability to covalently bind to proteins and nucleic acids makes it valuable for studying cellular mechanisms. It has been shown to alter gene expression and protein function through modifications that impact signaling pathways .

Case Studies

Recent research highlights the biological implications and industrial applications of DMPI:

Mecanismo De Acción

The mechanism of action of 2,6-dimethylphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and readily reacts with nucleophilic species such as water, alcohols, and amines . This reactivity allows it to form stable carbamate and urea linkages, which are essential in the synthesis of various chemical intermediates and polymeric materials .

Comparación Con Compuestos Similares

2,6-Dimethylphenyl isocyanate can be compared with other similar compounds such as:

2,6-Dimethylphenyl isothiocyanate: Similar in structure but contains a thiocarbonyl group (N=C=S) instead of an isocyanate group.

3,5-Dimethylphenyl isocyanate: Similar in structure but with the methyl groups positioned at the 3 and 5 positions on the benzene ring.

2,4-Dimethylphenyl isocyanate: Similar in structure but with the methyl groups positioned at the 2 and 4 positions on the benzene ring.

The uniqueness of this compound lies in its specific reactivity and the position of the methyl groups, which can influence its chemical behavior and applications .

Actividad Biológica

2,6-Dimethylphenyl isocyanate (DMPI) is an organic compound characterized by the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol. It is primarily recognized for its reactivity and interactions with various biological systems. This article explores the biological activity of DMPI, focusing on its mechanisms of action, cellular effects, metabolic pathways, and potential applications in scientific research.

DMPI exhibits its biological activity primarily through covalent binding to nucleophilic sites on biomolecules, including proteins and nucleic acids. The isocyanate group reacts with amino groups in proteins, leading to the formation of stable urea derivatives. This modification can significantly alter protein function, impacting cellular signaling pathways and gene expression1.

Target Systems

- Respiratory System : DMPI has been shown to affect the respiratory system, potentially leading to irritation and sensitization upon inhalation2.

- Cellular Metabolism : The compound influences various metabolic pathways by interacting with enzymes such as cytochrome P450s, which may lead to the formation of reactive metabolites that further interact with cellular components1.

Cellular Effects

The biological effects of DMPI on cells are diverse:

- Protein Modification : DMPI modifies proteins involved in signaling pathways, which can result in altered cellular functions such as proliferation and apoptosis1.

- Gene Expression : By binding to DNA or RNA, DMPI can change gene expression patterns, affecting cellular responses to environmental stimuli1 .

Dosage Effects

Dosage plays a critical role in the biological activity of DMPI:

- Low Doses : At low concentrations, DMPI may enhance protein stability or modulate enzyme activity beneficially.

- High Doses : Conversely, at elevated levels, it can induce cytotoxic effects, including inflammation and organ toxicity. Studies indicate a threshold dose above which adverse effects become pronounced1 .

Metabolic Pathways

DMPI undergoes metabolism primarily via enzymatic reactions that produce various metabolites. These metabolites can exhibit different biological activities compared to the parent compound. Understanding these pathways is crucial for assessing the compound's safety and efficacy in biological systems1 .

Scientific Research Applications

DMPI has several applications across different fields:

- Chemical Synthesis : It is utilized in synthesizing derivatized β-cyclodextrins for use in chromatography.

- Bioconjugation : The compound is employed in modifying biomolecules for various analytical and therapeutic applications1 .

- Polymer Production : DMPI is also a precursor in the production of polyurethanes and other polymeric materials used in various industries1 .

Case Studies and Research Findings

Recent studies have highlighted the biological implications of DMPI:

| Study | Findings |

|---|---|

| MDPI Study on Antibacterial Activity | Investigated derivatives similar to DMPI; found varying degrees of antibacterial activity against different bacterial strains with MIC values ranging from 16 µg/mL to 32 µg/mL3. |

| Cytotoxicity Assessment | Evaluated the effects of DMPI on human cancer cell lines; results indicated minimal cytotoxicity at concentrations below 200 µg/mL3. |

| Occupational Exposure Study | Examined the link between isocyanate exposure (including DMPI) and occupational asthma; findings suggested significant respiratory sensitization risks associated with exposure4. |

Propiedades

IUPAC Name |

2-isocyanato-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-4-3-5-8(2)9(7)10-6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLRKXVEALTVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067397 | |

| Record name | Benzene, 2-isocyanato-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28556-81-2 | |

| Record name | 2,6-Dimethylphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28556-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Xylyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028556812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28556-81-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-isocyanato-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 2-isocyanato-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isocyanato-1,3-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-XYLYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QL5MU0E0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2,6-Dimethylphenyl isocyanate relate to its reactivity with metal complexes?

A2: The bulky 2,6-dimethylphenyl group in this compound plays a crucial role in its reactivity with metal complexes. For instance, in reactions with rhenium(VII) complexes like [ReMe(NBut)3], only one 2,6-dimethylphenyl imido ligand can be selectively substituted. This selectivity is likely due to steric hindrance imposed by the two methyl groups flanking the isocyanate group. []

Q2: Can this compound be utilized to modify cyclodextrins for chromatographic applications?

A3: Yes, this compound can be used to derivatize β-cyclodextrins, creating modified stationary phases for normal-phase liquid chromatography. These derivatized cyclodextrins show promise in separating enantiomers, although the mechanism is thought to be independent of inclusion complexation, unlike native β-cyclodextrin. []

Q3: How does this compound interact with organoactinide complexes?

A4: Studies demonstrate that this compound readily inserts into the thorium-carbon bond of organoactinide complexes like (ArO)₂Th(CH₂SiMe₃)₂ (where Ar = 2,6-t-Bu₂C₆H₃). This insertion reaction yields a new complex, (ArO)₂Th, showcasing the reactivity of isocyanates with specific metal-carbon bonds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.